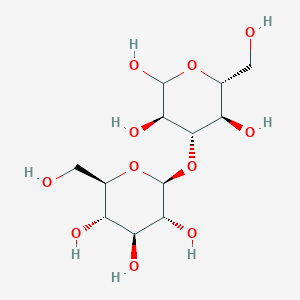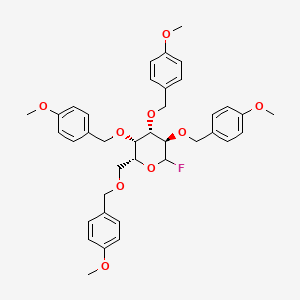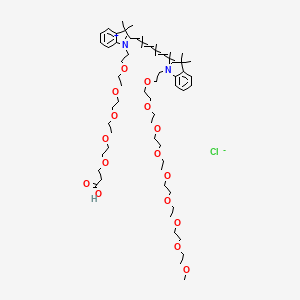![molecular formula C34H42O20 B11830389 3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)
3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「3-[(2S,5S)-4,5-ジヒドロキシ-3-[(2S,3S,5R)-3,4,5-トリヒドロキシ-6-メチルオキサン-2-イル]オキシ-6-[[(2R,4S,5R)-3,4,5-トリヒドロキシ-6-メチルオキサン-2-イル]オキシメチル]オキサン-2-イル]オキシ-5,7-ジヒドロキシ-2-(4-ヒドロキシ-3-メトキシフェニル)クロメン-4-オン」は、複雑なフラボノイド誘導体です。フラボノイドは、植物二次代謝産物のクラスであり、抗酸化、抗炎症、抗がん作用など、多様な生物活性で知られています。この特定の化合物は、複数のヒドロキシル基とグリコシド結合を含む複雑な構造によって特徴付けられます。
準備方法
合成経路と反応条件
この化合物の合成は、通常、ヒドロキシル基の保護と脱保護、グリコシル化反応、クロメン-4-オン構造の形成を含む複数のステップを伴います。反応条件は、多くの場合、目的の立体化学と収率を確保するために、特定の触媒、溶媒、温度制御の使用を必要とします。
ヒドロキシル基の保護: 最初のステップでは、アセチル基やベンジル基などの保護剤を使用して、ヒドロキシル基を保護します。
グリコシル化: 保護された中間体は、トリフラート銀や三フッ化ホウ素エーテルなどの触媒を用いて、グリコシルドナーとグリコシル化反応を行います。
クロメン-4-オンの形成: 最後のステップでは、酸性または塩基性条件で、クロメン-4-オン構造を形成するための環化を行います。
工業生産方法
この化合物の工業生産には、特定のグリコシド結合やヒドロキシル基を導入するための化学修飾に続いて、フラボノイドバックボーンを生成するために、遺伝子組み換え微生物の使用などのバイオテクノロジー的手法が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、酸化反応を起こし、キノンまたはその他の酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、クロメン-4-オン構造をジヒドロフラボノイドに変換することができます。
置換: 求核置換反応または求電子置換反応は、ヒドロキシル基またはメトキシ基を修飾することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を、酸性または塩基性条件で使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。
置換: 強酸または強塩基、または炭素上にパラジウムなどの特定の触媒を含む条件。
主要な生成物
これらの反応から生成される主要な生成物には、それぞれが異なる生物活性を持つ、様々な酸化、還元、または置換されたフラボノイド誘導体が含まれます。
科学研究への応用
この化合物は、幅広い科学研究への応用を持っています。
化学: フラボノイドの反応性と安定性を研究するためのモデル化合物として使用されます。
生物学: 植物の防御機構における役割と、他の生体分子との相互作用について研究されています。
医学: 抗酸化、抗炎症、抗がん作用など、潜在的な治療効果について研究されています。
産業: 生物活性があるため、ニュートラシューティカル、化粧品、機能性食品の開発に使用されています。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one structure to dihydroflavonoids.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, or specific catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted flavonoid derivatives, each with distinct biological activities.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods due to its bioactive properties.
作用機序
この化合物は、様々な分子標的と経路を通じて作用します。
抗酸化活性: 水素原子や電子を供与することで、フリーラジカルを中和します。
抗炎症活性: サイトカインやシクロオキシゲナーゼやリポキシゲナーゼなどの酵素などの炎症性メディエーターの産生を阻害します。
抗がん活性: PI3K/Akt経路やMAPK経路などのシグナル伝達経路を調節することで、がん細胞のアポトーシスを誘導します。
類似化合物の比較
類似化合物
ケルセチン: 抗酸化作用と抗炎症作用が類似した別のフラボノイドです。
ケンフェロール: 抗がん作用と心臓保護効果が知られています。
ミリスチン: 強力な抗酸化作用と神経保護作用を示します。
独自性
この化合物の独自性は、特定のグリコシド結合と複数のヒドロキシル基の存在にあり、これらの要素が、その独特の生物活性と潜在的な治療用途に貢献しています。
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and neuroprotective activities.
Uniqueness
The uniqueness of this compound lies in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C34H42O20 |
|---|---|
分子量 |
770.7 g/mol |
IUPAC名 |
3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10?,11?,18?,20-,21-,22+,24-,25?,26?,27?,28-,31?,32+,33-,34-/m0/s1 |
InChIキー |
POMAQDQEVHXLGT-CBEPAHTESA-N |
異性体SMILES |
CC1[C@@H]([C@@H](C([C@@H](O1)OCC2[C@H](C(C([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@H](C([C@H](C(O6)C)O)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)

![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)



![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)
![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)



![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)

